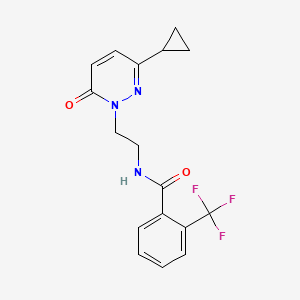

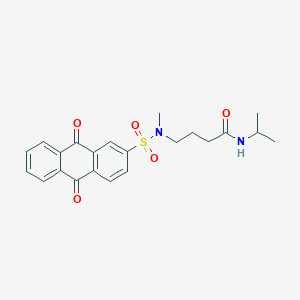

![molecular formula C13H17N3S B2967002 N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine CAS No. 1480884-92-1](/img/structure/B2967002.png)

N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrrole but with one CH replaced by nitrogen . The compound also contains a thiophene ring, which is a five-membered heterocyclic compound containing sulfur . The compound is a derivative of thiopropamine, a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .

Molecular Structure Analysis

The molecular structure of “N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine” would be complex due to the presence of multiple rings and functional groups. The molecules could be connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis

The chemical reactions involving “N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine” could be diverse and complex, depending on the conditions and reagents used. For instance, thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .Applications De Recherche Scientifique

Leukemia Treatment

This compound has been identified as a structural analog of Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways of cancer cells. The compound’s ability to form hydrogen bonds and hydrophobic interactions makes it a potential candidate for leukemia drug development.

Antimicrobial Potential

Compounds with a similar structure have shown significant antimicrobial potential . The presence of the thiophen-2-yl group may contribute to this activity, suggesting that N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine could be developed into new antimicrobial agents to combat resistant strains of bacteria.

Antitumor Activity

A related compound has demonstrated antitumor activity against human malignant melanoma cells . The structural features of N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine, such as the potential for intermolecular interactions, could be harnessed to explore its efficacy in cancer treatment.

Fungicidal Activity

The introduction of a thiophen-2-yl group in nicotinamide derivatives has been found to increase fungicidal activity . This suggests that the compound could be synthesized with specific substituents to enhance its utility as a fungicide.

Propriétés

IUPAC Name |

N-methyl-4-[[methyl(thiophen-2-ylmethyl)amino]methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-14-13-8-11(5-6-15-13)9-16(2)10-12-4-3-7-17-12/h3-8H,9-10H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCVYTHVBIJJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=C1)CN(C)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

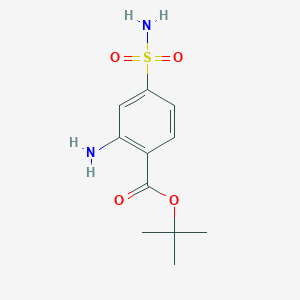

![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)

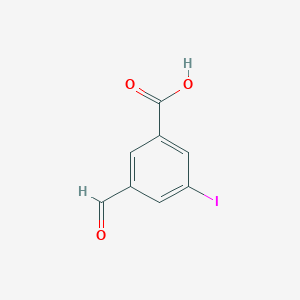

![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)

![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)

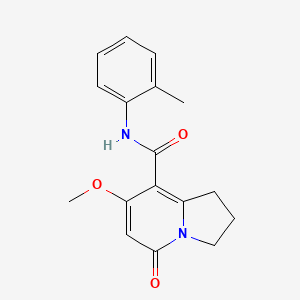

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)

![N,N,4-Trimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2966935.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)

![N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)